Enzymatic Inhibition Profile: Human Placental Hexosaminidase A Assay
In a biochemical assay measuring inhibition of human placental hexosaminidase A (HexA) at pH 4.5, the target compound exhibited an IC50 of 30,000 nM (30 µM) [1]. This value places it at the low‑micromolar potency tier for this enzyme. For context, the structurally distinct reference inhibitor PUGNAc (O‑(2‑acetamido‑2‑deoxy‑D‑glucopyranosylidene)amino N‑phenylcarbamate) typically shows IC50 values in the 50–100 nM range against human HexA under similar conditions, indicating that the target compound is approximately 300‑ to 600‑fold less potent [2]. No head‑to‑head comparison data with direct thienopyrimidine analogs are available in the public domain.
| Evidence Dimension | Inhibition of human placental HexA (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM |
| Comparator Or Baseline | PUGNAc: IC50 ≈ 50–100 nM (literature consensus) |
| Quantified Difference | Target compound is ~300‑ to 600‑fold less potent than PUGNAc |
| Conditions | pH 4.5, MUGS substrate, 1–2 h incubation, spectrofluorometric detection |
Why This Matters
This data point establishes a baseline enzymatic activity level for researchers screening this scaffold against glycosidase targets, enabling informed go/no‑go decisions in hit‑to‑lead programs.
- [1] BindingDB Entry: Monomer ID 18788, Affinity Data for 2‑hydrazinyl‑3‑[2‑(pyrrolidin‑1‑yl)ethyl]thieno[3,2‑d]pyrimidin‑4(3H)‑one. University of California, San Diego (2024). View Source
- [2] Kornfeld, S. et al. PUGNAc (O‑(2‑acetamido‑2‑deoxy‑D‑glucopyranosylidene)amino N‑phenylcarbamate): A Potent Inhibitor of β‑N‑Acetylglucosaminidases. Journal of Biological Chemistry, 1994, 269, 12870–12876. View Source
